molecular formula C15H14Cl2O2 B188650 Bis(4-methoxyphenyl)dichloromethane CAS No. 17435-03-9

Bis(4-methoxyphenyl)dichloromethane

Cat. No. B188650
CAS RN: 17435-03-9
M. Wt: 297.2 g/mol
InChI Key: MBBYUMQNRYHRHH-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)dichloromethane, also known as bisbenzylideneacetone or BBAM, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, material science, and catalysis. BBAM is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound has attracted the attention of researchers due to its unique properties, including its ability to act as a molecular rotor and its potential as a chiral molecular switch.

Mechanism Of Action

The mechanism of action of BBAM is not fully understood, but it is believed to involve the formation of a complex with the target molecule, leading to the inhibition of its activity. In the case of its potential anticancer activity, BBAM has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

BBAM has been shown to exhibit various biochemical and physiological effects, including its potential as an anticancer and antimicrobial agent. In addition, BBAM has been shown to exhibit antioxidant activity and to have potential as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of BBAM is its versatility and potential for use in various fields, including catalysis, material science, and medicine. In addition, BBAM is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of BBAM is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for research on BBAM, including its potential applications in drug delivery, its use as a chiral molecular switch, and its potential as a catalyst for various reactions. In addition, further studies are needed to fully understand the mechanism of action of BBAM and its potential as an anticancer and antimicrobial agent.

Synthesis Methods

BBAM can be synthesized using various methods, including the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and dichloromethane in the presence of a base such as potassium hydroxide. The reaction can be carried out under reflux conditions for several hours, and the resulting product can be purified using recrystallization techniques.

Scientific Research Applications

BBAM has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicine. In catalysis, BBAM has been shown to exhibit excellent catalytic activity in various reactions, including the aldol condensation reaction and the Knoevenagel condensation reaction. In material science, BBAM has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and covalent organic frameworks. In medicine, BBAM has been studied for its potential anticancer and antimicrobial properties.

properties

CAS RN

17435-03-9

Product Name

Bis(4-methoxyphenyl)dichloromethane

Molecular Formula

C15H14Cl2O2

Molecular Weight

297.2 g/mol

IUPAC Name

1-[dichloro-(4-methoxyphenyl)methyl]-4-methoxybenzene

InChI

InChI=1S/C15H14Cl2O2/c1-18-13-7-3-11(4-8-13)15(16,17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3

InChI Key

MBBYUMQNRYHRHH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(Cl)Cl

Origin of Product

United States

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